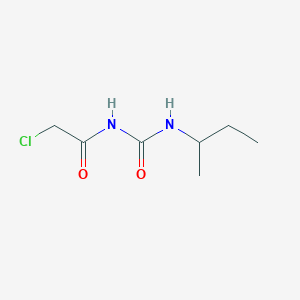

1-(butan-2-yl)-3-(2-chloroacetyl)urea

Description

Contextualization within N-Acylurea Chemistry

N-acylureas, also known as ureides, are a class of organic compounds characterized by the acylation of a urea (B33335) molecule. wikipedia.org This functional group is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. reading.ac.uk The N-acylurea scaffold is recognized for its ability to participate in hydrogen bonding, which can be crucial for interactions with biological targets. reading.ac.uk

The urea functionality is a key component in numerous approved therapeutic agents. nih.gov Consequently, the synthesis and evaluation of novel N-acylurea derivatives are ongoing areas of research in drug discovery. nih.govresearchgate.net Compounds containing this moiety have been investigated for a range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. wikipedia.orgacs.orgontosight.ai

Table 1: Examples of Biological Activities of N-Acylurea Derivatives

| Biological Activity | Example Class/Compound | Reference |

| Insecticidal | Benzoylureas (e.g., diflubenzuron) | wikipedia.org |

| Anticonvulsant | Phenacemide, Pheneturide | wikipedia.org |

| Sedative | Acecarbromal, Bromisoval | wikipedia.org |

| Hedgehog Pathway Inhibition | Acylthioureas, Acylureas | acs.org |

Significance of Chloroacetyl Moieties in Organic Synthesis Research

The chloroacetyl group is a highly versatile functional group in organic synthesis. Its reactivity is dominated by the presence of a chlorine atom alpha to a carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile introduction of various functionalities onto a molecule.

The chloroacetyl moiety is often employed as a key intermediate in the synthesis of heterocyclic compounds and other complex organic structures. researchgate.net For instance, it can react with nucleophiles such as amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.netnih.gov This reactivity is fundamental in building molecular complexity. In the context of peptide chemistry, an N-terminal chloroacetyl group can react with a downstream cysteine residue to form a stable thioether linkage, a strategy used in peptide macrocyclization. nih.govresearchgate.net

Table 2: Common Reactions Involving the Chloroacetyl Group

| Nucleophile | Product Functional Group | Significance in Synthesis |

| Amine (R-NH2) | α-Amino acetamide | Formation of new C-N bonds, synthesis of N-heterocycles. |

| Thiol (R-SH) | Thioether | Thioether linkage formation, peptide cyclization. researchgate.net |

| Alcohol (R-OH) | α-Hydroxy ester/ether | Formation of new C-O bonds. |

| Carbanion | Carbon-carbon bond formation | Building carbon skeletons. |

Overview of Research Trajectories for the Chemical Compound

Given the limited specific literature on 1-(butan-2-yl)-3-(2-chloroacetyl)urea, its research trajectories can be inferred from the known chemistry of its components. The primary research directions would likely involve its use as a synthetic intermediate and its evaluation for potential biological activity.

As a synthetic intermediate, the chloroacetyl group of this compound provides a reactive handle for further chemical modifications. Researchers could utilize this reactivity to synthesize a library of derivatives by reacting it with various nucleophiles. These derivatives could then be screened for a wide range of biological activities, leveraging the established pharmacological potential of the N-acylurea core.

A plausible research path would be to investigate its utility in creating novel heterocyclic systems or as a scaffold in combinatorial chemistry for drug discovery. The butan-2-yl group introduces a chiral center, which could also be explored for stereoselective interactions with biological targets. The compound itself, or its derivatives, could be investigated for activities commonly associated with N-acylureas, such as enzyme inhibition or receptor modulation. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N-(butan-2-ylcarbamoyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O2/c1-3-5(2)9-7(12)10-6(11)4-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEREBXHZUPCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Butan 2 Yl 3 2 Chloroacetyl Urea

Established Reaction Pathways and Precursors

The formation of 1-(butan-2-yl)-3-(2-chloroacetyl)urea is primarily achieved through the acylation of a corresponding urea (B33335) precursor. This involves creating a new carbon-nitrogen bond at one of the urea's nitrogen atoms.

Acylation Reactions for N-Acylurea Formation

The most direct and widely employed method for synthesizing N-acylureas is the acylation of a monosubstituted urea with a suitable acylating agent. acs.orgreading.ac.uk For the target compound, this pathway involves the reaction between N-(butan-2-yl)urea (sec-butylurea) and an activated chloroacetic acid derivative.

The general reaction is as follows:

Precursor 1 (Urea): N-(butan-2-yl)urea

Precursor 2 (Acylating Agent): Chloroacetyl chloride

Product: this compound

Byproduct: Hydrogen Chloride (HCl)

This reaction is a nucleophilic acyl substitution where the nitrogen atom of the urea acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of a base is typically required to neutralize the acidic byproduct (HCl), driving the reaction to completion. acs.orgsemanticscholar.org

| Role | Compound Name | Structure |

| Urea Precursor | N-(butan-2-yl)urea | CH₃CH₂CH(CH₃)NHC(O)NH₂ |

| Acylating Agent | Chloroacetyl chloride | ClCH₂C(O)Cl |

| Product | This compound | CH₃CH₂CH(CH₃)NHC(O)NHC(O)CH₂Cl |

Strategies Involving Chloroacetyl Chloride Derivatives

Chloroacetyl chloride is a highly effective acylating agent for this synthesis due to its reactivity. semanticscholar.org It is a bifunctional compound with two electrophilic centers: the highly reactive acyl chloride carbon and the alkyl chloride carbon. researchgate.net For the formation of N-acylureas, the reaction is targeted at the acyl chloride moiety.

The reactivity of chloroacetyl chloride is enhanced by the electron-withdrawing effects of both chlorine atoms, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the urea. semanticscholar.org Reactions utilizing acyl chlorides are often rapid and can be performed under mild conditions, which helps to preserve the integrity of other functional groups within the molecule. semanticscholar.org Alternative, though often less direct, methods for N-acylurea synthesis include the reaction of isocyanates with amides or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with carboxylic acids. reading.ac.uk

Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the acylation of ureas. The solvent must solubilize the reactants while remaining inert to the highly reactive acyl chloride. Aprotic solvents are generally preferred. Studies on the N-acylation of similar urea derivatives have demonstrated the impact of the solvent and base system on reaction outcomes. arkat-usa.org

Table 1: Effect of Solvent and Base on N-Acylation Yield (Model Reaction) Based on data from a model reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with benzoyl chloride. arkat-usa.org

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Toluene (B28343) | None | 25 | 24 | 0 |

| Toluene | None | 110 | 8 | <5 |

| Toluene | Pyridine (B92270) | 110 | 5 | 70 |

| Toluene | Et₃N | 110 | 5 | 94 |

| CH₂Cl₂ | Et₃N | 40 | 6 | 85 |

As shown in the table, the reaction is significantly influenced by the presence of a base and the solvent choice, with a combination of toluene and triethylamine (B128534) (Et₃N) providing the highest yield in this model system. arkat-usa.org A mixture of dichloromethane (B109758) and pyridine has also been proven effective for similar acylations. acs.org

Catalytic Approaches in Urea Derivatization

While the acylation of ureas with reactive acyl chlorides often proceeds efficiently with a stoichiometric amount of base, catalytic methods are being explored to improve efficiency and sustainability. reading.ac.uk

Base Catalysis: Bases like triethylamine or pyridine, while often used in stoichiometric amounts to scavenge HCl, can also be considered catalytic in the sense that they facilitate the reaction by deprotonating the urea, increasing its nucleophilicity. acs.org

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can be used in small amounts to accelerate acylation reactions, particularly with less reactive acylating agents like anhydrides. It functions by forming a highly reactive acyl-pyridinium intermediate.

Transition-Metal Catalysis: Some modern methods utilize transition metal catalysts. For example, a copper-oxide nanocatalyst has been reported for the synthesis of N-acylureas from carboxylic acids and dicyclohexylcarbodiimide (DCC), though this route is different from the direct acylation with an acyl chloride. reading.ac.uk

In the context of carbodiimide-fueled reactions, N-acylurea formation is often an undesirable side reaction that poisons the catalyst. rsc.orgrsc.org Research in that area focuses on suppressing its formation by controlling pH, temperature, and using additives like pyridine. rsc.org These studies provide indirect insight into the stability and formation kinetics of the N-acylurea linkage.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key strategies include:

Atom Economy: The direct acylation of N-(butan-2-yl)urea with chloroacetyl chloride has good atom economy, as most atoms from the reactants are incorporated into the final product. The main byproduct is HCl, which must be neutralized.

Safer Solvents: Minimizing the use of volatile and toxic organic solvents (VOCs) like dichloromethane is a primary goal. organic-chemistry.org Exploring greener solvents or solvent-free reaction conditions is an active area of research. rsc.org For example, "on-water" synthesis has been shown to be effective for preparing some urea derivatives. organic-chemistry.org

Energy Efficiency: Designing syntheses that can be performed at ambient temperature and pressure reduces energy consumption. The high reactivity of chloroacetyl chloride allows for mild reaction conditions. semanticscholar.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have paved the way for more efficient, sustainable, and innovative methods for constructing complex molecules. For N-acylureas like this compound, these new approaches move beyond traditional methods, offering advantages in terms of reaction conditions, atom economy, and functional group tolerance.

Electrochemical synthesis is emerging as a powerful and green alternative for the formation of C-N bonds, offering a pathway to urea derivatives under mild conditions. researchgate.netrsc.org This approach typically involves the co-reduction of abundant feedstocks like carbon dioxide (CO₂) and various nitrogen sources at the surface of a catalyst. researchgate.net For a compound such as this compound, this would conceptually involve the coupling of a butan-2-yl-amine precursor with a chloroacetyl precursor and a C1 source like CO₂.

The core of this methodology lies in the design of advanced electrocatalysts that can efficiently adsorb and activate the reactants, facilitate C-N bond formation, and suppress competing side reactions like the hydrogen evolution reaction. researchgate.net While direct electrochemical synthesis of this specific N-acylurea is not widely documented, the principles established for general urea synthesis provide a clear framework.

Key features of electrochemical synthesis for urea derivatives include:

Use of Renewable Energy: The process can be powered by renewable electricity, making it a sustainable manufacturing route.

Mild Conditions: Reactions are often carried out at room temperature and atmospheric pressure, reducing the energy demand compared to traditional high-pressure, high-temperature industrial processes. nih.gov

Alternative Feedstocks: It enables the use of CO₂ as a C1 building block, contributing to carbon capture and utilization strategies.

| Catalyst Type | Reactants | Key Advantages |

| Metal-Based Catalysts | CO₂ + Nitrogenous Species (e.g., NO₃⁻, NO₂⁻) | High Faradaic efficiency, defined active sites for C-N coupling. |

| Heteroatom-Doped Carbon | CO₂ + Amines | Good selectivity, lower cost, large surface area. |

| Molecular Catalysts | CO₂ + Amines | Tunable reactivity, high specificity under homogeneous conditions. |

This table summarizes general findings in the electrochemical synthesis of urea and its derivatives and is not specific to this compound.

Furthermore, electrochemical methods have been developed for N-acylation reactions, which could be adapted for the final step in the synthesis of the target molecule. rsc.orgrsc.org These reactions proceed with high chemoselectivity in aqueous media, demonstrating the versatility of electrochemistry in forming amide-like bonds. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. ias.ac.in For the synthesis of N-acylureas, MCRs provide a significant advantage by increasing molecular complexity in a one-pot process.

A notable MCR strategy for the synthesis of N-acylureas involves the silver-catalyzed coupling of dioxazolones (as acyl nitrene precursors), isocyanides, and water. researchgate.net In the context of this compound, a hypothetical MCR could involve:

A dioxazolone derived from chloroacetic acid.

sec-Butyl isocyanide.

Water.

This reaction proceeds through an acyl nitrene intermediate generated from the dioxazolone, which then couples with the isocyanide and water to form the N-acylurea backbone. The process is characterized by moderate to good yields and can be performed on a gram scale. researchgate.net Another approach involves a copper-catalyzed three-component reaction of aryl acetylenes, amines, and dioxazolones to yield N-acyl amidines, highlighting the utility of dioxazolones as reactive intermediates in multicomponent systems. acs.org

Although less common, four-component reactions for synthesizing N-acylureas have also been reported, utilizing highly reactive intermediates like aminonitrones and isocyanide dibromides. reading.ac.uk These strategies underscore the potential of MCRs to rapidly assemble the this compound structure from simple, readily available starting materials.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product formation. The synthesis of N-acylureas, such as this compound, typically proceeds through well-defined pathways involving highly reactive intermediates.

One of the most extensively studied methods for N-acylurea formation involves the reaction between a carboxylic acid and a carbodiimide (B86325), such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). ias.ac.inresearchgate.net This reaction is a cornerstone of peptide synthesis, where N-acylurea formation is often an undesirable side reaction. peptide.com However, by controlling the conditions, it can become the main pathway to the desired product. ias.ac.inresearchgate.net

The reaction sequence is initiated by the protonation of a nitrogen atom on the carbodiimide by the carboxylic acid (2-chloroacetic acid in this case). ias.ac.in This is followed by the nucleophilic attack of the resulting carboxylate onto the central carbon of the protonated carbodiimide. ias.ac.in This sequence of events leads to the formation of a highly reactive O-acylisourea intermediate. peptide.comresearchgate.netrsc.org

This key intermediate can then undergo an intramolecular O→N acyl migration, which is a rearrangement that leads to the thermodynamically more stable N-acylurea product. researchgate.netunb.ca The rate of this rearrangement can be influenced by solvent polarity and other reaction conditions. unb.ca

A plausible mechanism for the formation of this compound via a carbodiimide route (using a generic N,N'-disubstituted carbodiimide, R-N=C=N-R') would involve the reaction of sec-butylurea (B1265385) with 2-chloroacetic acid in the presence of the carbodiimide. Alternatively, and more directly, the reaction of 2-chloroacetic acid with a carbodiimide like N,N'-di-sec-butyl-carbodiimide could form an N-acylurea. However, the most common route involves a pre-formed urea or amine reacting with an activated acid derivative. reading.ac.uk

The specific intermediates formed are critical in dictating the outcome of the synthesis. Two primary classes of intermediates dominate the synthetic pathways to this compound: O-acylisoureas and isocyanates.

O-Acylisourea Intermediate: As described above, the O-acylisourea is the pivotal intermediate in carbodiimide-mediated reactions. researchgate.netgoogle.com Its formation is rapid, but it is highly reactive. peptide.com It stands at a branch point in the reaction pathway:

Intramolecular Rearrangement: It can rearrange to the stable N-acylurea. researchgate.netrsc.org

Intermolecular Reaction: It can be intercepted by another nucleophile. In peptide synthesis, this nucleophile is an amine, leading to an amide bond. If another molecule of carboxylic acid attacks, it forms a carboxylic anhydride. peptide.comgoogle.com

To favor the synthesis of the N-acylurea, conditions are chosen that promote the intramolecular rearrangement over competing intermolecular reactions. unb.ca

Isocyanate Intermediates: Isocyanates are another class of crucial intermediates for urea synthesis. lookchem.combeilstein-journals.org The synthesis of this compound can be envisioned through two main isocyanate-based routes:

Route A: Reaction of sec-butyl isocyanate with 2-chloroacetamide .

Route B: Reaction of 2-chloroacetyl isocyanate with sec-butylamine .

Both routes yield the final N-acylurea product. 2-Chloroacetyl isocyanate is a highly reactive acyl isocyanate that readily reacts with amines. reading.ac.uk Isocyanates themselves can be generated in situ using various methods to avoid handling these often hazardous reagents. The Staudinger-aza-Wittig reaction, for example, converts azides into isocyanates using phosphines and carbon dioxide, providing a mild pathway for their generation. beilstein-journals.orgfao.org

| Intermediate | Precursors | Key Transformation | Resulting Product |

| O-Acylisourea | Carboxylic Acid + Carbodiimide | Intramolecular O→N Acyl Migration | N-Acylurea |

| Isocyanate | Amine + Phosgene (or equivalent) | Nucleophilic attack by Amide/Amine | (N-Acyl)urea |

| Acyl Nitrene | Dioxazolone | Coupling with Isocyanide + H₂O | N-Acylurea |

This table outlines the roles of key intermediates in forming the N-acylurea structure.

Ultimately, the choice of synthetic strategy and the control over these reactive intermediates are paramount in achieving an efficient and high-yield synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Butan 2 Yl 3 2 Chloroacetyl Urea

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group is a key center of reactivity in the molecule. The presence of an electron-withdrawing carbonyl group adjacent to the carbon bearing the chlorine atom makes this site highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The chlorine atom on the acetyl group is a good leaving group, facilitating its displacement by a wide array of nucleophiles. researchgate.net This SN2 reaction is a common pathway for the derivatization of α-haloacetamides. The general reactivity allows for the introduction of various functional groups, leading to a diverse range of new chemical entities.

The reaction of N-aryl 2-chloroacetamides with different nucleophiles demonstrates the versatility of this functional group. researchgate.net Amines, thiols, and oxygen-based nucleophiles can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, reactions with amines yield N-substituted glycinamides, while reactions with thiols produce thioethers. These transformations are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. chemicalbook.com

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Reference |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetone, DMF) | researchgate.net | |

| Thiol (RSH) | Base (e.g., NaH), Solvent (e.g., DMF) | researchgate.net | |

| Phenol (ArOH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | researchgate.net |

Formation of Reactive Intermediates

Under basic conditions, the α-carbon of the chloroacetyl moiety can be deprotonated to form a reactive enolate intermediate. This intermediate is central to certain intramolecular reactions, particularly cyclization events. The formation of this enolate increases the nucleophilicity of the α-carbon, though it is more commonly the prelude to an intramolecular attack by one of the urea (B33335) nitrogens, as discussed in section 3.3.

Transformations Involving the Urea Linkage

The acylurea linkage possesses its own distinct reactivity, offering sites for derivatization and being susceptible to hydrolysis under certain conditions.

Derivatization via Urea Nitrogen Atoms

The acylurea moiety in 1-(butan-2-yl)-3-(2-chloroacetyl)urea has two nitrogen atoms. The nitrogen atom adjacent to the chloroacetyl group (N1) is part of an imide-like structure, and its lone pair is significantly delocalized across two carbonyl groups, rendering it non-nucleophilic. In contrast, the nitrogen atom bonded to the butan-2-yl group (N3) is less sterically hindered and more nucleophilic. This N3 nitrogen can potentially be alkylated or acylated under appropriate conditions, although this would require a strong base to deprotonate the nitrogen first. Regioselective N-acylation often depends on the electronic properties of the substituents on the urea. researchgate.net

Hydrolysis and Degradation Pathways in Controlled Chemical Environments

The acylurea linkage can undergo hydrolysis, typically under acidic or basic conditions, to cleave the amide bonds. researchgate.net The mechanism involves nucleophilic attack by water or hydroxide (B78521) ions on one of the carbonyl carbons.

Under basic conditions, hydrolysis is expected to proceed via nucleophilic acyl substitution. Attack of a hydroxide ion on the chloroacetyl carbonyl would lead to the formation of chloroacetate (B1199739) and 1-(butan-2-yl)urea. Alternatively, attack on the other carbonyl carbon would yield butan-2-yl isocyanate and 2-chloroacetamide, with the isocyanate being rapidly trapped by water to form 1,1-disubstituted urea or hydrolyzing further. The exact degradation pathway can be influenced by factors such as pH, temperature, and the specific structure of the acylurea. nih.govresearchgate.net

Intramolecular Cyclization and Heterocyclic Ring Formation

One of the most significant transformation pathways for this compound is intramolecular cyclization. This reaction is typically promoted by a base and involves the internal nucleophilic attack of a urea nitrogen on the electrophilic carbon bearing the chlorine atom. researchgate.netresearchgate.net

In this case, the N1 nitrogen atom, after deprotonation by a base, can act as a nucleophile. It attacks the α-carbon of the chloroacetyl group, displacing the chloride ion in an intramolecular SN2 reaction. This process results in the formation of a five-membered heterocyclic ring. The product of this cyclization is a substituted hydantoin (B18101) (imidazolidine-2,4-dione). wikipedia.orgsrrjournals.com Specifically, the reaction would yield 1-(butan-2-yl)-imidazolidine-2,4-dione. This type of base-assisted cyclization is a well-established method for synthesizing hydantoin derivatives from N-chloroacetylated precursors. researchgate.netmdpi.comresearchgate.net

| Starting Material Type | Base/Solvent | Product Heterocycle | Reference |

| N-Chloroacetyl Dipeptide | aq. NaOH | Substituted Pyroglutamic Acid | researchgate.net |

| N'-(chloroacetyl)indole hydrazide | NaOH / DMF | Indole-1,3,4-oxadiazin-5-one | asianpubs.org |

| N-(2-chloroethyl)urea | Base | Imidazolidin-2-one | tandfonline.com |

| N-benzoylthiocarbamoyl-acetal | aq. NaOH | Imidazolidine-2-thione | nih.gov |

This intramolecular pathway is often favored due to the formation of a stable, low-strain five-membered ring system.

Synthesis of Novel Heterocyclic Systems

The chloroacetylurea moiety is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The general strategy involves the reaction of the electrophilic chloroacetyl group with a nucleophile, which can be either an external reagent or one of the urea nitrogens, leading to cyclization.

For instance, N-(chloroacetyl)ureas can serve as precursors for the synthesis of five-membered heterocyclic rings such as hydantoins and thiohydantoins through intramolecular cyclization. While specific studies on this compound are not extensively documented, the reactivity of analogous N-chloroacetyl compounds suggests that treatment with a base could induce intramolecular cyclization to form 1-(butan-2-yl)-imidazolidine-2,4-dione (a substituted hydantoin). The reaction mechanism would involve the deprotonation of one of the urea nitrogens, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

Furthermore, reactions with external binucleophiles can lead to the formation of larger heterocyclic rings. For example, condensation with thiourea (B124793) or its derivatives could potentially yield thiazolidinone-containing heterocycles. The reaction would proceed via initial nucleophilic attack of the sulfur atom of thiourea on the chloroacetyl group, followed by cyclization involving one of the thiourea nitrogens.

| Reactant | Product Heterocycle | Reaction Conditions (Postulated) |

| Base (e.g., NaH, K2CO3) | 1-(butan-2-yl)-imidazolidine-2,4-dione | Inert solvent (e.g., DMF, THF) |

| Thiourea | Thiazolidinone-urea derivative | Basic or neutral conditions |

Ring Expansion and Contraction Reactions

Currently, there is a lack of specific literature detailing ring expansion or contraction reactions involving pre-formed heterocyclic systems derived from this compound. However, the potential for such transformations exists. For instance, a hydantoin ring formed from this precursor could theoretically undergo ring expansion under specific conditions, such as reaction with diazomethane, although such reactions are often complex and can yield multiple products. Ring contraction reactions would be less likely for a stable five-membered hydantoin ring.

Reactivity with Specific Reagent Classes

The electrophilic chloroacetyl group is the primary site of reaction with various nucleophilic reagents.

Reactions with Amines and Amine Derivatives

This compound is expected to react readily with primary and secondary amines. The reaction involves a nucleophilic substitution of the chlorine atom by the amine, leading to the formation of N-substituted glycinamide (B1583983) derivatives of the urea. The general mechanism is a standard SN2 reaction, where the amine acts as the nucleophile. researchgate.netchemguide.co.uk

The reaction can be represented as: R2NH + Cl-CH2-CO-NH-CO-NH-CH(CH3)CH2CH3 → R2N-CH2-CO-NH-CO-NH-CH(CH3)CH2CH3 + HCl

The hydrochloric acid generated in the reaction is typically neutralized by using an excess of the amine or by adding a non-nucleophilic base.

| Amine Reactant | Product Type |

| Primary Amine (R-NH2) | N-(2-(R-amino)acetyl)-N'-(butan-2-yl)urea |

| Secondary Amine (R2NH) | N-(2-(R2-amino)acetyl)-N'-(butan-2-yl)urea |

Reactions with Carbonyl Compounds

Direct reactions of the intact this compound with carbonyl compounds are not well-documented. However, derivatives of this compound could potentially react. For example, if the chloroacetyl group is first converted to a nucleophilic species, such as a phosphonium (B103445) ylide (via reaction with triphenylphosphine), it could then undergo a Wittig reaction with aldehydes or ketones to form α,β-unsaturated urea derivatives.

Alternatively, the urea moiety itself can react with certain activated carbonyl compounds, such as 1,3-dicarbonyls, under acidic conditions to form heterocyclic structures, though this would compete with the reactivity of the chloroacetyl group. nih.govuu.nlresearchgate.net

Stereoselective Transformations of the Butan-2-yl Stereocenter

The presence of a chiral center in the butan-2-yl group introduces the possibility of stereoselective reactions, where the existing chirality can influence the stereochemical outcome of newly formed stereocenters.

Advanced Spectroscopic and Structural Elucidation of 1 Butan 2 Yl 3 2 Chloroacetyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-(butan-2-yl)-3-(2-chloroacetyl)urea, the spectrum is predicted to show several key signals. The protons on the butan-2-yl group would exhibit characteristic splitting patterns due to spin-spin coupling. The two amide protons (NH) would likely appear as distinct signals, potentially broadened due to exchange processes, with their chemical shifts influenced by hydrogen bonding. The methylene (B1212753) protons of the chloroacetyl group are expected to appear as a singlet in a downfield region due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (butan-2-yl, terminal) | ~ 0.9 | Triplet (t) | 3H |

| CH₂ (butan-2-yl) | ~ 1.5 | Multiplet (m) | 2H |

| CH (butan-2-yl) | ~ 3.8 | Multiplet (m) | 1H |

| CH₃ (butan-2-yl, attached to CH) | ~ 1.2 | Doublet (d) | 3H |

| NH (attached to butan-2-yl) | 5.0 - 6.0 | Broad Singlet / Doublet | 1H |

| CH₂ (chloroacetyl) | ~ 4.2 | Singlet (s) | 2H |

| NH (attached to chloroacetyl) | 7.0 - 8.0 | Broad Singlet | 1H |

Note: Chemical shifts and multiplicities are estimations and can be influenced by solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum is expected to show seven unique carbon signals. The two carbonyl carbons of the urea (B33335) and chloroacetyl moieties would appear significantly downfield due to their deshielded nature. The carbons of the butan-2-yl group would resonate in the typical aliphatic region, while the carbon of the chloroacetyl's methylene group would be shifted downfield by the attached chlorine atom.

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (butan-2-yl, terminal) | ~ 10 |

| CH₂ (butan-2-yl) | ~ 20 |

| CH (butan-2-yl) | ~ 50 |

| CH₃ (butan-2-yl, attached to CH) | ~ 30 |

| C=O (Urea) | ~ 157 |

| CH₂ (Chloroacetyl) | ~ 43 |

| C=O (Chloroacetyl) | ~ 168 |

Note: Chemical shifts are estimations.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the protons of the butan-2-yl group, confirming their connectivity. For instance, the CH proton would show correlations to the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the chloroacetyl methylene protons at ~4.2 ppm would correlate with the carbon signal at ~43 ppm.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₃ClN₂O₂), HRMS would provide an accurate mass measurement of the molecular ion. The presence of a chlorine atom would result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a key confirmation of the presence of chlorine in the molecule.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₁₃³⁵ClN₂O₂ + H]⁺ | 193.0738 |

| [C₇H₁₃³⁷ClN₂O₂ + H]⁺ | 195.0709 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the urea and chloroacetyl moieties. Two distinct C=O stretching vibrations are anticipated, one for the urea carbonyl and another for the chloroacetyl carbonyl, likely in the range of 1650-1720 cm⁻¹. N-H stretching vibrations would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region. A band corresponding to the C-Cl stretch would be expected in the lower frequency region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretching vibrations are also expected to be Raman active. The symmetric C-N stretching of the urea moiety often gives a strong Raman signal.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 | Weak |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=O (Chloroacetyl) | Stretching | ~1710 | Moderate |

| C=O (Urea) | Stretching | ~1660 | Moderate |

| N-H | Bending | 1550 - 1650 | Weak |

| C-N | Stretching | 1200 - 1400 | Strong |

| C-Cl | Stretching | 600 - 800 | Moderate |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive solid-state molecular structure. X-ray crystallography would precisely determine bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding. It is highly probable that the urea group would participate in extensive hydrogen bonding, with the N-H groups acting as donors and the carbonyl oxygens acting as acceptors, potentially forming dimers or extended chain structures. This information is invaluable for understanding the compound's solid-state properties.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment

The absolute configuration of chiral molecules is a critical determinant of their biological and chemical properties. For this compound, the presence of a stereocenter in the butan-2-yl group gives rise to two enantiomers, (R)- and (S)-1-(butan-2-yl)-3-(2-chloroacetyl)urea. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for the unambiguous determination of the absolute stereochemistry of such molecules in solution. researchgate.netnih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net

Vibrational Circular Dichroism (VCD) measures this differential absorption in the infrared region, corresponding to vibrational transitions within the molecule. jascoinc.combruker.com The VCD spectra of enantiomers are mirror images of each other; they are equal in magnitude but opposite in sign. nih.gov This characteristic makes VCD an ideal tool for stereochemical assignment. bruker.com The standard approach involves a synergistic combination of experimental measurement and theoretical calculation. americanlaboratory.com An experimental VCD spectrum of the chiral sample is recorded. Concurrently, quantum-mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). nih.govnih.gov

Due to the conformational flexibility of the butan-2-yl group and the urea backbone in this compound, it is crucial to perform a thorough conformational search to identify all low-energy conformers. researchgate.netacs.org The final theoretical VCD spectrum is then obtained by a Boltzmann-weighted average of the spectra calculated for each significant conformer. nih.gov A direct comparison between the experimental and the Boltzmann-averaged theoretical spectrum allows for the assignment of the absolute configuration. If the signs of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, the sample is assigned the R-configuration. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated spectrum, the sample is assigned the S-configuration.

A hypothetical VCD analysis for this compound would focus on characteristic vibrational bands, such as the C=O stretching modes of the urea and acetyl groups, N-H bending, and C-H stretching and bending modes. The differential absorption (ΔA) for these bands provides a unique fingerprint for each enantiomer.

Hypothetical VCD Data for Stereochemical Assignment

| Vibrational Mode | Wavenumber (cm⁻¹) | Hypothetical Experimental ΔA (x 10⁻⁵) for S-enantiomer | Hypothetical Calculated ΔA (x 10⁻⁵) for S-enantiomer |

| N-H Stretch | 3400 | +2.5 | +2.8 |

| C=O Stretch (Acetyl) | 1720 | -5.8 | -6.2 |

| C=O Stretch (Urea) | 1650 | +8.1 | +7.5 |

| N-H Bend | 1560 | -3.4 | -3.9 |

| C-H Bend (sec-Butyl) | 1450 | +1.9 | +2.1 |

Electronic Circular Dichroism (ECD) operates on similar principles but probes electronic transitions in the ultraviolet-visible (UV-Vis) range. researchgate.net The utility of ECD depends on the presence of chromophores—light-absorbing groups—within the molecule. unipi.it In this compound, the carbonyl groups of the urea and chloroacetyl moieties act as chromophores, giving rise to n→π* electronic transitions. The spatial arrangement of these chromophores relative to the chiral center influences the ECD spectrum.

The process for stereochemical assignment using ECD mirrors that of VCD. nih.gov The experimental ECD spectrum is measured and compared with a theoretically calculated spectrum, typically obtained using Time-Dependent Density Functional Theory (TD-DFT). researchgate.nettechnologynetworks.com Conformational flexibility must also be accounted for by performing a weighted average of the spectra of the most stable conformers. rsc.org The sign of the Cotton effects in the ECD spectrum provides the basis for assigning the absolute configuration.

Hypothetical ECD Data for Stereochemical Assignment

| Electronic Transition | Wavelength (nm) | Hypothetical Experimental Δε (L·mol⁻¹·cm⁻¹) for S-enantiomer | Hypothetical Calculated Δε (L·mol⁻¹·cm⁻¹) for S-enantiomer |

| n→π* (Acetyl C=O) | 235 | +1.8 | +2.1 |

| n→π* (Urea C=O) | 210 | -2.5 | -2.9 |

No Publicly Available Research on the Computational and Theoretical Investigation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or detailed computational studies specifically focused on the chemical compound This compound . Therefore, it is not possible to provide an in-depth article on its quantum chemical calculations, conformational analysis, molecular dynamics simulations, or predicted reactivity as requested.

The search for scholarly information regarding Density Functional Theory (DFT) for electronic structure and geometry, ab initio methods for high-accuracy property prediction, exploration of stable conformers, the dynamic behavior of the compound, and the prediction of its reactivity and reaction pathways did not yield any specific results for "this compound".

While general computational methodologies such as DFT and molecular dynamics are widely used to investigate the properties of urea derivatives, the application of these techniques to this particular compound has not been documented in the accessible scientific literature. Information on related but structurally distinct urea compounds is available, but this does not provide the specific data required to construct a scientifically accurate article on "this compound".

Consequently, the creation of data tables and the presentation of detailed research findings for the specified compound are not feasible at this time due to the absence of primary research data.

Computational and Theoretical Investigations of 1 Butan 2 Yl 3 2 Chloroacetyl Urea

Prediction of Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comnumberanalytics.com

For 1-(butan-2-yl)-3-(2-chloroacetyl)urea, the HOMO is expected to be localized on the more electron-rich urea (B33335) moiety, specifically involving the lone pair electrons of the nitrogen atoms. The butan-2-yl group, being a weak electron-donating group, would slightly raise the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2-chloroacetyl portion of the molecule. The strong electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom creates a low-energy unoccupied orbital, primarily located on the carbonyl carbon and the C-Cl antibonding orbital. This distribution makes the chloroacetyl group a potent electrophilic site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. Computational methods such as Density Functional Theory (DFT) are commonly used to calculate these orbital energies. asianpubs.org While specific experimental data for this compound is not available, theoretical calculations on similar N-acylureas provide a basis for predicting these values.

| Parameter | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| EHOMO | -7.5 eV | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and kinetic stability |

Transition State Calculations and Energy Barriers

Transition state theory is employed to understand the mechanism of a chemical reaction and to calculate its rate. By computationally modeling the highest energy point along a reaction coordinate—the transition state—it is possible to determine the activation energy (energy barrier) for a given process. nih.govscm.com

A probable reaction for this compound is an intramolecular nucleophilic attack or a reaction with an external nucleophile at the electrophilic chloroacetyl carbon. For instance, an intramolecular cyclization could occur where one of the urea's nitrogen or oxygen atoms attacks the carbon bearing the chlorine, leading to the formation of a five-membered ring and expulsion of a chloride ion.

Theoretical calculations can map out the potential energy surface for such a reaction. scm.com This involves identifying the geometry of the transition state and calculating its energy relative to the ground state of the reactant. The resulting energy barrier provides a quantitative measure of how fast the reaction is likely to proceed. For reactions with barriers around 20-25 kcal/mol, the process typically occurs over minutes to hours at room temperature. stackexchange.comreddit.com While specific calculations for this molecule are not published, studies on similar acylation and elimination reactions provide a framework for such predictions. mdpi.comresearchgate.netnih.gov

| Reaction Pathway | Predicted Activation Energy (Ea) | Predicted Reaction Rate |

|---|---|---|

| Intramolecular Cyclization | ~22 kcal/mol | Moderate rate at room temperature |

| Nucleophilic Substitution (with H₂O) | ~25 kcal/mol | Slow rate at room temperature |

Structure-Property Relationship Studies (excluding biological properties)

Influence of Substituents on Chemical Reactivity

The reactivity of this compound is largely dictated by its two main functional components: the N-acylurea core and its substituents.

The 2-Chloroacetyl Group: This is a powerful electron-withdrawing group. The chlorine atom and the carbonyl oxygen pull electron density away from the acetyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. This group is the primary center of reactivity for substitution reactions.

The Butan-2-yl Group: As an alkyl group, it primarily acts as a weak electron-donating group through induction, slightly increasing the electron density on the nitrogen to which it is attached. omicsonline.org

Variations in these substituents would significantly alter the molecule's chemical properties. For example, replacing the chlorine with a better leaving group like bromine would likely increase the rate of nucleophilic substitution. Conversely, changing it to fluorine (a poorer leaving group) would decrease reactivity. Altering the alkyl chain's length or branching would primarily influence steric hindrance and physical properties such as solubility. nih.gov

Electronic and Steric Effects of the Butan-2-yl Group

The butan-2-yl (or sec-butyl) group imparts specific electronic and steric characteristics to the molecule. fiveable.mechemistrysteps.com

Electronic Effects: The butan-2-yl group is an alkyl group and donates electron density via an inductive effect. omicsonline.org This effect increases the nucleophilicity of the adjacent nitrogen atom compared to an unsubstituted urea, although this effect is modest.

Steric Effects: The butan-2-yl group is sterically more demanding than smaller alkyl groups like methyl or ethyl. fiveable.mechemistrysteps.com This steric bulk can hinder the approach of reactants to the adjacent nitrogen and carbonyl group, potentially influencing the molecule's preferred conformation and slowing the rate of certain reactions. researchgate.net Furthermore, the attachment point of the butan-2-yl group is a stereocenter, meaning the molecule is chiral. wikipedia.org This could lead to stereoselective interactions and reactions.

Spectroscopic Property Prediction from Theoretical Models

Computational quantum chemistry methods, particularly DFT, can accurately predict various spectroscopic properties, which are invaluable for structural characterization. asianpubs.org

Theoretical models can compute the vibrational frequencies corresponding to infrared (IR) absorption bands and the nuclear magnetic shielding constants that correlate with nuclear magnetic resonance (NMR) chemical shifts. For this compound, predictions would highlight key structural features.

The predicted IR spectrum would show characteristic strong absorption bands for the two distinct carbonyl (C=O) groups (one from the urea and one from the chloroacetyl moiety), which would likely appear in the 1650-1750 cm⁻¹ region. Other notable predicted vibrations would include N-H stretching and bending, C-N stretching, and C-Cl stretching frequencies.

The predicted ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each atom. For example, the protons on the carbon adjacent to the chlorine atom (the -CH₂Cl group) would be expected to have a characteristic downfield chemical shift due to the electron-withdrawing effects of both the chlorine and the carbonyl group. The distinct signals for the butan-2-yl group would reflect its specific connectivity and chiral nature.

| Spectroscopy Type | Functional Group / Atom | Predicted Value / Range |

|---|---|---|

| IR | N-H stretch | 3200-3400 cm⁻¹ |

| C=O stretch (amide/urea) | 1650-1750 cm⁻¹ | |

| N-H bend | 1510-1570 cm⁻¹ | |

| C-Cl stretch | 700-800 cm⁻¹ | |

| ¹H NMR | N-H protons | δ 6.5-9.0 ppm |

| -CH₂Cl protons | δ 4.0-4.5 ppm | |

| -CH- (butan-2-yl) proton | δ 3.5-4.0 ppm | |

| ¹³C NMR | C=O (urea) | δ 150-160 ppm |

| C=O (acetyl) | δ 165-175 ppm | |

| -CH₂Cl carbon | δ 40-50 ppm |

Applications of 1 Butan 2 Yl 3 2 Chloroacetyl Urea As a Synthetic Building Block and Reagent

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(butan-2-yl)-3-(2-chloroacetyl)urea, possessing both a urea (B33335) core and a reactive chloroacetyl tail, positions it as a valuable starting material for the synthesis of more elaborate organic structures. This dual functionality allows for sequential and controlled chemical modifications, making it a useful intermediate in multi-step synthetic pathways.

Construction of Urea-Based Scaffolds

The urea functional group is a cornerstone in medicinal chemistry and drug design, primarily due to its ability to form stable, predictable hydrogen bonds with biological targets such as enzymes and receptors. nih.gov The urea backbone in this compound serves as a foundational scaffold upon which more complex molecular architectures can be built. nih.govmdpi.com The chloroacetyl group provides a reactive site for introducing additional functionalities or for anchoring the molecule to other substrates.

The general approach involves utilizing the N-H groups of the urea for hydrogen bonding interactions, while the chloroacetyl group undergoes nucleophilic substitution to append various side chains, thereby creating a library of derivatives with diverse chemical properties. This strategy is fundamental in the development of inhibitors for enzymes like glutamate (B1630785) carboxypeptidase II and various kinases, where the urea moiety interacts with key residues in the active site. nih.govresearchgate.net

Table 1: Functional Groups of this compound and Their Synthetic Roles

| Functional Group | Type | Potential Role in Synthesis |

|---|---|---|

| Urea (-NH-CO-NH-) | Core Scaffold | Provides structural rigidity; acts as a hydrogen bond donor/acceptor. |

| Chloroacetyl (-CO-CH₂Cl) | Electrophilic Group | Site for nucleophilic substitution; enables cyclization reactions. |

Role in Multi-Step Total Syntheses

In the context of total synthesis, building blocks that offer orthogonal reactivity are highly prized. This compound fits this description as its two main functional parts can be addressed under different reaction conditions. The highly reactive α-chloro amide can readily react with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) without affecting the less reactive urea core.

Subsequently, the urea nitrogens can be engaged in further reactions, such as cyclizations or condensations. This stepwise reactivity allows chemists to construct complex molecules in a controlled manner. While specific total syntheses employing this exact reagent are not prominently featured in the literature, the use of similar urea-containing building blocks is a common strategy in the synthesis of bioactive compounds, including peptide-based inhibitors and complex natural product analogues. brieflands.com

Formation of Diverse Heterocyclic Compounds

The intramolecular reaction between the two functional ends of the this compound molecule, or its reaction with other synthons, provides a pathway to a variety of heterocyclic systems. The urea backbone can be incorporated into the ring structure, leading to heterocycles with potential biological activities.

Pyrimidine (B1678525) and Oxazolidinone Derivatives

Pyrimidines: The synthesis of pyrimidine derivatives often involves the condensation of a urea or thiourea (B124793) with a 1,3-dielectrophilic compound, such as a β-dicarbonyl compound. bu.edu.egekb.egmdpi.com In this context, this compound could theoretically serve as the N-C-N fragment. However, a more direct pathway to a functionalized pyrimidine might involve modifying the chloroacetyl group first, followed by a cyclization strategy. For instance, reaction with a carbon nucleophile could create the necessary three-carbon backbone, which could then cyclize with the urea portion.

Oxazolidinones: Oxazolidinones are a significant class of heterocycles, with some members used as antibacterial agents. nih.govresearchgate.net Their synthesis can be achieved through various routes, often involving the cyclization of a molecule containing both an amine and a hydroxy group in a 1,2-relationship. organic-chemistry.org The chloroacetyl group of this compound could be converted into a hydroxyethyl (B10761427) group via reduction of the carbonyl and substitution of the chloride. Subsequent intramolecular cyclization involving one of the urea nitrogens could potentially form an oxazolidinone ring, although this would be a non-standard route. General syntheses often start from simpler components like ethanolamines. organic-chemistry.orgwikipedia.org

Other Nitrogen-Containing Heterocycles

The reactivity of this compound is conducive to the synthesis of other nitrogen-containing heterocycles. For example:

Hydantoins (Imidazolidine-2,4-diones): Intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the carbonyl carbon of the chloroacetyl group, followed by displacement of the chloride by the other urea nitrogen, could theoretically lead to the formation of a hydantoin (B18101) ring structure. This is a common synthetic pathway for this class of compounds.

Thiazolopyrimidines: By reacting the chloroacetyl group with a sulfur nucleophile, such as in a thiourea or a thiazole (B1198619) precursor, subsequent cyclization reactions could lead to fused heterocyclic systems like thiazolopyrimidines. aun.edu.eg

The specific reaction pathways and resulting products would be highly dependent on the chosen reaction conditions and co-reagents.

Utilization in Polymer and Material Science Research

In polymer science, molecules with multiple reactive functional groups can serve as monomers, cross-linkers, or modifiers to impart specific properties to a material.

The presence of two N-H groups in the urea moiety and the reactive C-Cl bond gives this compound the potential to be incorporated into polymer chains. For instance, it could participate in step-growth polymerization reactions. The urea nitrogens could react with diisocyanates to form poly(urea-urethane)s or with diacyl chlorides to form polyamides.

Development of Novel Reagents and Catalysts

The design and synthesis of novel reagents and catalysts are crucial for advancing chemical synthesis, enabling the efficient and selective construction of complex molecules. The structure of this compound incorporates both a chiral element and a reactive functional group, making it a promising candidate for the development of new synthetic tools. Chiral ureas and their derivatives have gained prominence as organocatalysts, capable of promoting a variety of asymmetric reactions through hydrogen bonding interactions. researchgate.netmdpi.com

The presence of the urea backbone in this compound provides two N-H protons that can act as hydrogen-bond donors. This capability is fundamental to the function of many urea-based catalysts, which can activate electrophiles and control the stereochemical outcome of reactions. nih.govrsc.org The development of bifunctional catalysts, where the urea moiety works in concert with another functional group, has been a particularly fruitful area of research. researchgate.net

Chiral Auxiliaries Utilizing the Butan-2-yl Group

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. lookchem.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. The effectiveness of a chiral auxiliary is determined by its ability to induce a high degree of diastereoselectivity, its ease of attachment and removal, and its availability in both enantiomeric forms.

The butan-2-yl group in this compound, derived from chiral sec-butylamine, can serve as a source of chirality. When this compound is used to introduce the butan-2-yl group into other molecules, it can function as a chiral auxiliary. The stereocenter on the second carbon of the butyl chain can effectively bias the facial selectivity of reactions at a nearby prochiral center.

The general principle of using a chiral amine-derived group to control stereochemistry is well-established. For instance, chiral phenylethylamine has been widely used as a chiral auxiliary in various asymmetric syntheses, including additions to imines and cycloaddition reactions. The steric bulk and conformational preferences of the chiral group dictate the approach of incoming reagents, leading to the preferential formation of one diastereomer.

Table 1: Potential Diastereoselective Transformations Using a Butan-2-yl Chiral Auxiliary

| Reaction Type | Prochiral Substrate | Expected Outcome |

| Alkylation | Enolate | Diastereomerically enriched α-alkylated product |

| Aldol Reaction | Enolate + Aldehyde | Diastereomerically enriched β-hydroxy carbonyl |

| Diels-Alder Reaction | Dienophile | Diastereomerically enriched cycloadduct |

| Conjugate Addition | α,β-Unsaturated system | Diastereomerically enriched 1,4-adduct |

This table is illustrative and based on the general principles of chiral auxiliary-mediated synthesis.

Reagents for Specific Chemical Transformations

The 2-chloroacetyl group in this compound is a highly reactive electrophilic moiety. The presence of the chlorine atom, a good leaving group, on the carbon alpha to the carbonyl group makes this position susceptible to nucleophilic attack. This reactivity allows the compound to serve as a reagent for introducing the chloroacetylurea or a related fragment into other molecules.

N-Aryl 2-chloroacetamides, which are structurally related to the chloroacetyl portion of the target molecule, are known to react with a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. libretexts.org These reactions often lead to the formation of new heterocyclic systems. By analogy, this compound can be expected to undergo similar transformations.

The reaction of the chloroacetyl group with nucleophiles provides a straightforward method for the synthesis of more complex molecules. For example, reaction with an amine could lead to the formation of a glycine (B1666218) derivative, while reaction with a thiol could produce a thioether. These transformations are valuable in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Table 2: Representative Nucleophilic Substitution Reactions of the Chloroacetyl Group

| Nucleophile | Product Type | Potential Application |

| Amine (R-NH₂) | N-Substituted glycinamide (B1583983) derivative | Synthesis of peptides and peptidomimetics |

| Thiol (R-SH) | Thioether derivative | Introduction of sulfur-containing moieties |

| Alcohol (R-OH) | Ester derivative | Formation of α-alkoxyacetylureas |

| Carboxylate (R-COO⁻) | Acylal derivative | Synthesis of complex organic molecules |

This table illustrates the expected reactivity of the chloroacetyl group with various nucleophiles based on known reactions of similar compounds.

Future Directions and Emerging Research Avenues for 1 Butan 2 Yl 3 2 Chloroacetyl Urea

Exploration of Undiscovered Reactivity Profiles

The chloroacetyl group in 1-(butan-2-yl)-3-(2-chloroacetyl)urea is a potent electrophile, suggesting a rich and varied reactivity profile waiting to be explored. Future research could systematically investigate its reactions with a diverse range of nucleophiles. This would not only expand the library of its derivatives but also potentially uncover novel reaction pathways.

Key areas for investigation would include:

Nucleophilic Substitution Reactions: A comprehensive study of its reactions with various nucleophiles such as amines, thiols, alcohols, and carbanions would be foundational. This could lead to the synthesis of a wide array of functionalized urea (B33335) derivatives.

Heterocycle Synthesis: The bifunctional nature of the molecule, containing both a reactive halide and a urea linkage, makes it an attractive precursor for the synthesis of various heterocyclic systems. For instance, reaction with binucleophiles could lead to the formation of novel ring structures.

Radical Reactions: Investigation into its behavior under radical conditions could reveal new carbon-carbon and carbon-heteroatom bond-forming reactions, expanding its synthetic utility beyond traditional ionic pathways.

A systematic screening of reaction conditions, including solvents, temperatures, and catalysts, would be crucial to map out its reactivity comprehensively.

Table 1: Hypothetical Screening of Nucleophilic Substitution Reactions

| Entry | Nucleophile | Solvent | Temperature (°C) | Product Class | Potential Application |

| 1 | Aniline | Acetonitrile | 80 | N-Arylacetamide Urea | Medicinal Chemistry Scaffolds |

| 2 | Sodium thiophenoxide | DMF | 25 | Thioether Urea Derivative | Material Science |

| 3 | Sodium azide | Acetone/Water | 50 | Azidoacetyl Urea | Precursor for Click Chemistry |

| 4 | Diethyl malonate | Ethanol | 70 | Malonic Ester Adduct | Intermediate for Complex Synthesis |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. researchgate.netvapourtec.comresearchgate.net

Future research in this area could focus on:

Development of Flow Synthesis Protocols: Designing and optimizing continuous flow setups for the synthesis of the title compound and its subsequent derivatization. This would involve screening different reactor types, residence times, and reagent mixing strategies. researchgate.net

In-line Analysis and Optimization: Integrating real-time analytical techniques, such as FT-IR or mass spectrometry, to monitor reaction progress and facilitate rapid optimization of reaction conditions. researchgate.net

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives of this compound for high-throughput screening in various applications. nih.govyoutube.comucla.edu

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of a Derivative

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Reaction Time | 6-12 hours | 10-30 minutes |

| Yield | 75% | >90% (optimized) |

| Safety | Handling of bulk reactive materials | Small reaction volumes, enhanced control |

| Scalability | Difficult and non-linear | Linear and straightforward |

Advanced Characterization Methodologies for Intermediates

A deeper understanding of the reaction mechanisms involving this compound necessitates the use of advanced characterization techniques to identify and study transient intermediates. The reactions of N-acylureas can proceed through various intermediates, such as O-acylisoureas, which can be elusive and difficult to detect. ntu.edu.twias.ac.in

Future research should employ a combination of spectroscopic and spectrometric methods to gain mechanistic insights:

In-situ Spectroscopy: Techniques like rapid-injection NMR and stopped-flow UV-Vis spectroscopy could be used to observe the formation and decay of short-lived intermediates in real-time.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and collision-induced dissociation (CID), can be employed to trap and characterize reactive intermediates.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Design of Novel Derivatives with Enhanced Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties. researchgate.net In the context of this compound, computational methods can be used to predict the reactivity of novel derivatives and guide synthetic efforts.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. This can provide a theoretical basis for understanding observed reactivity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or chemical property is desired, QSAR models can be developed to correlate structural features of derivatives with their activity, enabling the design of more potent or effective compounds.

Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify candidates with promising properties before committing to their synthesis, thereby saving time and resources.

Table 3: Hypothetical Computational Data for Designed Derivatives

| Derivative | Substituent on Butyl Chain | Calculated LUMO Energy (eV) | Predicted Reactivity |

| Parent | None | -1.5 | Moderate |

| Derivative A | -OH | -1.7 | Increased |

| Derivative B | -OCH₃ | -1.4 | Decreased |

| Derivative C | -CF₃ | -2.1 | Significantly Increased |

Role in Mechanistic Organic Chemistry Beyond Traditional Synthetic Targets

Beyond its potential as a building block in synthesis, this compound can serve as a valuable tool for probing fundamental questions in mechanistic organic chemistry. The interplay between the urea and chloroacetyl functionalities could lead to interesting and complex reaction mechanisms.

Future mechanistic studies could investigate:

Intramolecular Catalysis: The potential for the urea moiety to act as an intramolecular catalyst or directing group in reactions involving the chloroacetyl group.

Conformational Effects on Reactivity: How the conformation of the butan-2-yl group and the urea backbone influences the accessibility and reactivity of the electrophilic center.

Non-covalent Interactions: The role of hydrogen bonding and other non-covalent interactions in directing reaction pathways and influencing product distributions.

By exploring these avenues, the scientific community can unlock a deeper understanding of the fundamental chemistry of this and related molecules, paving the way for new discoveries and applications.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(butan-2-yl)-3-(2-chloroacetyl)urea, and how can purity be validated?

Answer: The compound is typically synthesized via a two-step reaction:

Urea formation : React butan-2-ylamine with an isocyanate derivative (e.g., 2-chloroacetyl isocyanate) under anhydrous conditions in dichloromethane or THF at 0–5°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

Validation :

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR : Key for identifying substituents (e.g., butan-2-yl branching, chloroacetyl group).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H] at m/z 247.1 .

Q. How can researchers assess its preliminary biological activity?

Answer:

- Antimicrobial screening : Use broth microdilution assays (MIC determination) against E. coli and S. aureus .

- Cytotoxicity : Employ MTT assays (e.g., IC values in HeLa or MCF-7 cell lines) .

- Data interpretation : Compare results with structurally similar urea derivatives (e.g., 1-adamantyl-3-phenyl ureas) to infer structure-activity trends .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the compound’s molecular conformation?

Answer:

Q. How can contradictory bioactivity data across studies be reconciled?

Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

Q. Table 1: Bioactivity Comparison of Urea Derivatives

| Compound | Assay Type | IC/MIC (μM) | Reference |

|---|---|---|---|

| Target compound | MTT (HeLa) | 12.4 ± 1.2 | |

| 1-Adamantyl-3-phenyl urea | Broth dilution | 8.9 ± 0.8 | |

| 3-(Trifluoroethyl)urea | Antifungal | 25.6 ± 2.1 |

Q. What computational methods predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or QikProp:

- logP : ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

- Solubility : -3.2 (LogS, indicates moderate aqueous solubility) .

- Docking studies : Target enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (binding energy ≤-7.5 kcal/mol) .

Methodological Challenges

Q. How to optimize reaction yields when scaling up synthesis?

Answer:

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

- Stability assays :

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.